Iavvqdwghhrat is a synthetic organic compound that belongs to the class of peptide analogs. It is primarily studied for its potential therapeutic applications, particularly in the field of immunology and pharmacology. The compound is characterized by its unique sequence of amino acids, which contributes to its biological activity.
The compound is derived from modifications of natural peptides, specifically those related to the complement system in humans. It has been synthesized in laboratory settings for research purposes and is often utilized in studies involving immune response modulation.
Iavvqdwghhrat can be classified as an organic compound, specifically a peptide. Peptides are short chains of amino acids linked by peptide bonds and are categorized under biomolecules that play crucial roles in biological functions. The classification can further extend based on its structure and functional properties, such as being a linear or cyclic peptide.
The synthesis of Iavvqdwghhrat typically involves solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. This technique allows for the sequential addition of amino acids to a growing peptide chain while anchored to a solid support.
The molecular structure of Iavvqdwghhrat can be represented by its amino acid sequence:
Iavvqdwghhrat can undergo various chemical reactions typical of peptides, including:
Iavvqdwghhrat functions primarily by modulating immune responses through its interaction with specific receptors on immune cells. By binding to these receptors, it can inhibit or enhance various signaling pathways involved in inflammation and immune activation.
Studies have shown that analogs of Iavvqdwghhrat exhibit varying degrees of activity against complement proteins, which play a crucial role in immune responses .
Iavvqdwghhrat has several scientific uses, particularly in:
The development of complement-targeting peptides represents a fascinating convergence of immunological insight and rational drug design:
Early Foundations (1890s-1980s): The conceptual journey began with Jules Bordet's identification of complement as a heat-labile bactericidal component in serum (1895) and Paul Ehrlich's coining of the term "complement" (1899) [1] [5]. Through the mid-20th century, researchers progressively identified complement's three activation pathways (classical, alternative, lectin) and its dual role in host defense and inflammatory pathology [1] [6]. This period established the scientific rationale for therapeutic complement modulation but lacked targeted inhibitors.
The Compstatin Breakthrough (1990s-2000s): A transformative advancement occurred with the discovery of compstatin through phage display library screening—a 13-residue cyclic peptide (ICVVQDWGHHRCT) that specifically binds C3 and inhibits its cleavage by C3 convertase [4] [6]. This marked the first targeted peptide inhibitor of complement, exhibiting IC₅₀ values of 63 μM (classical pathway) and 12 μM (alternative pathway) in hemolytic assays [4]. Compstatin's mechanism—blocking the central amplification point of all complement pathways—established C3 inhibition as a strategic therapeutic approach.
Rational Design of Control Peptides: With compstatin's validation as a potent complement inhibitor, researchers recognized the necessity for structurally similar but functionally inactive control peptides to distinguish specific effects from experimental artifacts. This led to the creation of IAVVQDWGHHRAT through systematic amino acid substitution: replacing the critical cysteine residues with alanine and isoleucine, and modifying key residues (C4→A, V6→V, W7→A) known to be essential for C3 binding [4]. Unlike compstatin derivatives that retained partial activity, IAVVQDWGHHRAT was designed for complete loss of function while maintaining comparable physiochemical properties.
Table 1: Evolution of Key Complement-Targeting Peptides
Peptide | Sequence | Structural Features | Function | Key References |
---|---|---|---|---|
Compstatin (Parent) | ICVVQDWGHHRCT | Cyclic via Cys2-Cys12 disulfide; Critical Trp7 | Potent C3 inhibitor; Blocks C3 convertase cleavage | [4] [6] |
Active Compstatin Analog (Cp20) | Ac-I[CVW(Me)QDWSarAHRC]mI-NH₂ | Cyclic; Methylated Trp; Sar substitution | Enhanced C3 inhibition (10-50x potency increase) | [4] |
IAVVQDWGHHRAT (Control) | IAVVQDWGHHRAT | Linear; Cys→Ala/Ile substitution; Trp→Ala | Inactive control; No complement inhibition | [2] [4] |
As a meticulously designed inactive analog, IAVVQDWGHHRAT fulfills several critical methodological roles in complement research:
Specificity Control for Pharmacological Studies: In experiments evaluating complement inhibitors (especially compstatin derivatives), IAVVQDWGHHRAT controls for non-specific effects of peptide administration. For example, in human whole blood models challenged with snake venom metalloproteinases (SVMPs), researchers demonstrated that compstatin significantly reduced C3a, C5a, and terminal complement complex (TCC) generation while decreasing proinflammatory cytokine production (IL-1β, CXCL8/IL-8, CCL2/MCP-1). Crucially, IAVVQDWGHHRAT treatment showed no significant inhibition of complement activation or cytokine reduction, confirming that observed effects were specifically attributable to C3 inhibition rather than peptide-related artifacts [2]. This validation is essential for establishing mechanistic causality.
Baseline for Biomaterial-Induced Inflammation: Polypropylene surgical meshes used in hernia repair trigger complement-mediated inflammation—a major clinical complication. When researchers incubated shredded mesh material with human blood, they observed significant complement activation (C3a, sC5b-9) and granulocyte activation (CD11b expression). Pre-treatment with compstatin analogs reduced complement opsonization (>2-fold) and granulocyte activation (~50%), whereas IAVVQDWGHHRAT produced no significant suppression of these responses [4]. This established that implant-triggered inflammation was complement-dependent, not merely a physical irritation effect.
Specificity Assessment in Cancer Microenvironment Studies: Complement activation fragments (C3a, C5a) within tumor microenvironments promote angiogenesis, immunosuppression, and metastasis. Studies using C5a receptor antagonists demonstrated reduced tumor growth, but required controls to exclude non-specific drug effects. When IAVVQDWGHHRAT was administered in syngeneic tumor models, it showed no antitumor effects—unlike active complement inhibitors—confirming that tumor promotion was specifically complement-mediated [7]. This control function helps validate complement as a therapeutic target in oncology.
Table 2: Experimental Applications Demonstrating IAVVQDWGHHRAT's Control Function
Experimental Model | Complement Challenge | Key Parameters Measured | IAVVQDWGHHRAT Effect | Active Inhibitor Effect |
---|---|---|---|---|
Human Whole Blood + Snake Venom Toxin (C-SVMP) | Bothrops pirajai metalloproteinase | C3a/C5a/TCC generation; CD11b/C5aR expression; Cytokine production | No significant reduction in complement/cytokine markers | Compstatin: ↓C3a/C5a/TCC; ↓CD11b/C5aR; ↓IL-1β/IL-8/MCP-1 [2] |
Polypropylene Mesh in Human Blood | Biomaterial surface-induced activation | C3 deposition (ELISA); Granulocyte CD11b (flow cytometry); sC5b-9 formation | No suppression of C3 deposition or cellular activation | Compstatin: ↓C3 deposition >2-fold; ↓CD11b by 50%; C5aRA: ↓CD11b by 67% [4] |
Subcutaneous Mesh Implant (Mouse) | Surgical implantation | Immune cell infiltrate (histology); C3 fragment deposition (IF) | Comparable to untreated controls (no reduction) | C3⁻/⁻ mice: ~50% less infiltrate; C5aRA-treated: ~50% less infiltrate [4] |
The consistent demonstration of IAVVQDWGHHRAT's inactivity across these diverse models underscores its reliability as a negative control. Importantly, its structural similarity to active compstatin analogs ensures comparable pharmacokinetic behavior—similar plasma protein binding, degradation rates, and tissue distribution—while lacking target engagement [4] [6]. This pharmacodynamic-pharmacokinetic decoupling makes it uniquely valuable for distinguishing specific complement inhibition from non-sequence-specific effects in complex in vivo systems.
Molecular Insight: Structural analyses reveal why IAVVQDWGHHRAT fails as an inhibitor: (1) The replacement of cysteine residues prevents the disulfide bond formation essential for compstatin's bioactive conformation; (2) Substitution of tryptophan (Trp7) with alanine removes a residue critical for hydrophobic interaction with C3; (3) The loss of cyclic structure increases conformational flexibility, impeding stable binding to C3's target domain [4]. These deliberate modifications create a molecule that retains compstatin's "scaffold" without its function—precisely the properties required for a high-quality experimental control.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0